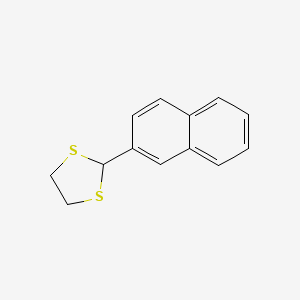

2-(Naphthalen-2-yl)-1,3-dithiolane

CAS No.: 77853-39-5

Cat. No.: VC19354508

Molecular Formula: C13H12S2

Molecular Weight: 232.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77853-39-5 |

|---|---|

| Molecular Formula | C13H12S2 |

| Molecular Weight | 232.4 g/mol |

| IUPAC Name | 2-naphthalen-2-yl-1,3-dithiolane |

| Standard InChI | InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |

| Standard InChI Key | JLPXZRUZXJIYSS-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Naphthalen-2-yl)-1,3-dithiolane consists of a naphthalene ring substituted at the 2-position with a 1,3-dithiolane ring. The dithiolane moiety is a five-membered ring containing two sulfur atoms at the 1 and 3 positions, conferring unique electronic and steric properties. The compound’s molecular formula is C₁₃H₁₂S₂, with a molecular weight of 232.36 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 77853-39-5 |

| IUPAC Name | 2-(Naphthalen-2-yl)-1,3-dithiolane |

| Molecular Formula | C₁₃H₁₂S₂ |

| Molecular Weight | 232.36 g/mol |

| Exact Mass | 232.03800 |

| Topological Polar Surface Area | 50.6 Ų |

The naphthalene group contributes aromatic stability, while the dithiolane ring enhances reactivity toward electrophilic and nucleophilic agents.

Synthetic Methodologies

Catalytic Synthesis Using SA-MNPs

A breakthrough in synthesizing 1,3-dithiolane derivatives involves sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs) as catalysts. This method enables the protection of carbonyl groups under solvent-free, room-temperature conditions with high efficiency (yields: 90–95%) .

Procedure:

-

Substrate Preparation: 2-Naphthaldehyde is reacted with 1,2-ethanedithiol.

-

Catalytic Reaction: SA-MNPs (10 mol%) are added to the mixture, which is stirred at 25°C for 30 minutes.

-

Workup: The catalyst is magnetically separated, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 25°C |

| Reaction Time | 30 minutes |

| Solvent | Solvent-free |

| Yield | 92% |

This method outperforms traditional acid-catalyzed routes by eliminating hazardous solvents and enabling catalyst reuse for up to five cycles without significant activity loss .

Physicochemical Properties

Spectral Characterization

Infrared Spectroscopy (IR):

-

C–H Stretch: 2893 cm⁻¹ (dithiolane ring).

-

Aromatic C=C: 1598–1628 cm⁻¹ (naphthalene ring).

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Dithiolane carbons: δ 30–40 ppm.

-

Aromatic carbons: δ 125–140 ppm.

-

Mass Spectrometry:

Functional Applications

Carbonyl Group Protection

The compound serves as a robust protecting agent for aldehydes and ketones. The dithiolane ring forms via acid-catalyzed thioacetalization, shielding the carbonyl from undesired reactions during multi-step syntheses. Deprotection is achieved using TMSCl/NaI in acetonitrile, regenerating the carbonyl compound quantitatively .

Environmental Monitoring

Structural analogs of 2-(Naphthalen-2-yl)-1,3-dithiolane, such as 2-(Naphthalen-2-yl)-1,3-dithiane, are employed by the U.S. Environmental Protection Agency (EPA) in the National Air Toxics Assessment (NATA) to prioritize pollutants and emission sources .

Comparative Analysis with Analogous Compounds

2-(Naphthalen-1-yl)-1,3-dithiolane (CAS 86201-62-9)

This isomer differs in the substitution position of the naphthalene group, leading to distinct steric and electronic profiles:

Table 3: Structural Comparison

| Property | 2-Naphthalen-2-yl Isomer | 2-Naphthalen-1-yl Isomer |

|---|---|---|

| Melting Point | 111–112°C | Not reported |

| LogP | 4.32 | 4.32 |

| Aromatic Proton Shift | δ 7.2–8.5 ppm | δ 7.5–8.7 ppm |

The 2-naphthyl isomer exhibits greater steric hindrance, slowing electrophilic substitution reactions compared to the 1-naphthyl derivative .

Stability and Degradation

Oxidative Stability

The dithiolane ring is susceptible to oxidation, forming sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using MCPBA). Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, making the compound stable under ambient conditions but reactive at elevated temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume